molecular formula C9H13N5O3 B033938 Tiviciclovir CAS No. 103024-93-7

Tiviciclovir

Cat. No. B033938
CAS RN: 103024-93-7
M. Wt: 239.23 g/mol
InChI Key: ANFNNSIOGODJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tiviciclovir is a potent antiviral drug that is used to treat viral infections caused by herpes simplex virus type 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV). It is a prodrug of penciclovir, which is converted to its active form by the action of enzymes in the body. Tiviciclovir has been extensively studied for its antiviral properties and has shown promising results in various scientific research studies.

Scientific Research Applications

  • Treatment of Chronic Hepatitis B : Famciclovir has been investigated for its efficacy in treating chronic hepatitis B. A dose-finding study demonstrated that Famciclovir could induce a rapid, dose-dependent suppression of viral replication and reduction in alanine aminotransferase (ALT) levels. It was found particularly effective at a dosage of 500 mg three times daily, suggesting it as an alternative treatment to alpha-interferon for chronic hepatitis B (Trépo et al., 2000).

  • Viral Replication in Chronic Hepatitis B Virus Infection : Another study on chronic hepatitis B virus carriers assessed the effect of Famciclovir on virus replication. The results showed a significant fall in HBV DNA levels in patients treated with a 10-day course of oral Famciclovir, indicating its potential in managing chronic HBV infections (Main et al., 1996).

  • Antiviral Activity and Pharmacokinetic Properties : Famciclovir, along with Aciclovir, has been evaluated for its antiviral activity against a range of viruses, including HSV, VZV, EBV, CMV, and HHV-6. Its efficacy has been established in the treatment of ophthalmic, mucocutaneous, and other HSV infections. These studies have helped to understand the pharmacokinetic properties and therapeutic efficacy of Famciclovir in different viral infections (Wagstaff et al., 1994).

  • Management of Antiviral Resistance : Research on Famciclovir and Aciclovir also includes studies on the emergence of antiviral resistance, especially in the context of long-term administration for severe infections in immunocompromised patients. These studies are crucial in understanding the mechanisms involved in drug resistance and in managing patients with infections refractory to therapy (Piret & Boivin, 2016).

  • Hepatitis B Infection Post-Liver Transplantation : Famciclovir has been studied for its long-term efficacy in patients with hepatitis B infection following liver transplantation. This research highlights the beneficial effects of Famciclovir in managing hepatitis B in post-transplant scenarios (Manns et al., 2001).

properties

CAS RN

103024-93-7

Product Name

Tiviciclovir

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChI Key

ANFNNSIOGODJDN-UHFFFAOYSA-N

Isomeric SMILES

C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N

SMILES

C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N

synonyms

TIVICICLOVIR

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tiviciclovir
Reactant of Route 2
Tiviciclovir
Reactant of Route 3
Tiviciclovir
Reactant of Route 4
Reactant of Route 4
Tiviciclovir
Reactant of Route 5
Tiviciclovir
Reactant of Route 6
Tiviciclovir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.